molecular formula C10H6F2N2O2 B12885059 2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile

2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile

Cat. No.: B12885059
M. Wt: 224.16 g/mol
InChI Key: KRNMKPBCHBGIFH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the difluoromethoxy group and the acetonitrile moiety in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile can be achieved through several synthetic routes One common method involves the reaction of 2-aminophenol with a suitable difluoromethoxy-containing reagent to form the benzoxazole ringThe reaction conditions typically involve the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile include other benzoxazole derivatives such as:

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
  • 2-Mercaptobenzimidazole .

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group and the acetonitrile moiety makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-1,3-benzoxazol-5-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-5-6(3-4-13)1-2-8(7)15-10/h1-2,5,9H,3H2

InChI Key

KRNMKPBCHBGIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)N=C(O2)OC(F)F

Origin of Product

United States

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